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For Immediate Release

GOTHENBURG, SWEDEN – November 27, 2025 – This technical guide provides an in-depth

analysis of the neurochemical profile of Pirepemat (IRL752), a novel cortical enhancer under

development. The document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of the compound's mechanism of action,

supported by quantitative data, detailed experimental protocols, and visualizations of its core

signaling pathways.

Executive Summary
Pirepemat is a first-in-class compound designed to selectively enhance cortical

neurotransmission.[1] Its primary mechanism of action is hypothesized to be mediated through

the antagonism of serotonin 5-HT₇ and α₂-adrenergic receptors.[1][2] This dual antagonism

leads to a region-specific increase in the levels of key neurotransmitters—norepinephrine,

dopamine, and acetylcholine—within the cerebral cortex.[1][3] This targeted neurochemical

modulation is believed to underlie Pirepemat's potential as a treatment for cognitive and motor

deficits associated with neurodegenerative disorders, such as Parkinson's disease.
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Pirepemat's interaction with various neurochemical targets has been characterized through in

vitro receptor binding assays. The compound exhibits a distinct affinity profile, with its primary

activity centered on serotonergic and adrenergic receptors.

Target Binding Affinity (Kᵢ, nM)

Primary Targets

Serotonin 5-HT₇ Receptor 980

α₂C-Adrenergic Receptor 3,800

α₂A-Adrenergic Receptor 6,500

Other Significant Affinities

Sigma σ₁ Receptor 1,200

Serotonin Transporter (SERT) 2,500

Serotonin 5-HT₂C Receptor 6,600

Rat κ-Opioid Receptor (KOR) 6,500

Serotonin 5-HT₂A Receptor 8,100

Norepinephrine Transporter (NET) 8,100

Weak Affinity

α₁-Adrenergic Receptor 21,000

Table 1: In Vitro Receptor and Transporter Binding Affinities of Pirepemat.

Mechanism of Action: A Cortical Enhancement
Strategy
Pirepemat is described as a "cortical enhancer" due to its region-specific effects on

neurotransmitter levels. In vivo microdialysis studies in rats have demonstrated that Pirepemat
administration leads to a significant and dose-dependent increase in extracellular levels of

norepinephrine, dopamine, and acetylcholine, primarily within the cerebral cortex.
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Neurotransmitter Brain Region % Increase from Baseline

Norepinephrine Cerebral Cortex up to 600-750%

Striatum ~250%

Dopamine Cerebral Cortex up to 600-750%

Striatum Unaltered

Acetylcholine Cerebral Cortex ~250%

Hippocampus ~190%

Table 2: Effects of Pirepemat on Extracellular Neurotransmitter Levels in Rat Brain.

The proposed mechanism for this cortical enhancement involves the synergistic antagonism of

5-HT₇ and α₂-adrenergic receptors.

Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by

Pirepemat.
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Pirepemat's Antagonism of the 5-HT7 Receptor Signaling Pathway

Cell Membrane

Pirepemat

5-HT7 Receptor

Gs

Adenylyl
Cyclase

cAMP

PKA

ERK
Increased Cortical
Neurotransmission

(NE, DA, ACh)

Click to download full resolution via product page

Caption: Pirepemat's antagonism of the 5-HT₇ receptor is hypothesized to modulate

downstream signaling cascades, contributing to enhanced cortical neurotransmission.

Pirepemat's Disinhibition of Norepinephrine Release via α2-Adrenergic Receptor Antagonism
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Caption: By blocking presynaptic α₂-adrenergic autoreceptors, Pirepemat is thought to

disinhibit the release of norepinephrine in the cortex.

Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical

characterization of Pirepemat.

In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of Pirepemat for a range of CNS receptors and

transporters.

Methodology:

Preparation: Membranes were prepared from recombinant cells expressing the target human

receptors or from rat brain tissue.

Assay: Radioligand binding assays were performed in a competitive format. A fixed

concentration of a specific radioligand for each target was incubated with the membrane

preparation in the presence of increasing concentrations of Pirepemat.

Detection: The amount of bound radioligand was quantified using scintillation counting.

Analysis: The concentration of Pirepemat that inhibited 50% of the specific radioligand

binding (IC₅₀) was determined. The binding affinity (Kᵢ) was calculated from the IC₅₀ value

using the Cheng-Prusoff equation.

In Vivo Microdialysis
Objective: To measure the extracellular levels of monoamine neurotransmitters and

acetylcholine in specific brain regions of freely moving rats following Pirepemat administration.

Methodology:

Animal Model: Adult male Sprague-Dawley rats were used.
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Surgical Procedure: Guide cannulae were stereotaxically implanted into the medial prefrontal

cortex, striatum, and hippocampus.

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide

cannula. The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

Sample Collection: Dialysate samples were collected at regular intervals before and after

subcutaneous administration of Pirepemat (3.7-100 µmol/kg).

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and

acetylcholine in the dialysate samples were quantified using high-performance liquid

chromatography with electrochemical or mass spectrometric detection.
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Caption: A simplified workflow of the in vivo microdialysis experiments conducted to assess

Pirepemat's effect on neurotransmitter levels.

Gene Expression Analysis
Objective: To evaluate the effect of Pirepemat on the expression of genes related to neuronal

activity, plasticity, and cognition.

Methodology:

Animal Model and Dosing: Normal rats were administered Pirepemat subcutaneously.

Tissue Collection: Brain regions of interest were dissected at specific time points after

dosing.

RNA Extraction and qPCR: Total RNA was extracted from the tissue samples. The

expression levels of target genes were quantified using real-time quantitative polymerase

chain reaction (RT-qPCR).
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Conclusion
Pirepemat demonstrates a unique neurochemical profile as a cortical enhancer, primarily

through the antagonism of 5-HT₇ and α₂-adrenergic receptors. This mechanism leads to a

selective increase in cortical norepinephrine, dopamine, and acetylcholine. The preclinical data

presented in this guide provide a strong rationale for its ongoing clinical development for

conditions associated with cortical dysfunction. Further research will continue to elucidate the

full therapeutic potential of this novel compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. Pirepemat is an investigational drug and has not been

approved by regulatory agencies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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